molecular formula C11H12BrNO2 B1487490 4-Bromo-N-cyclopropyl-3-methoxybenzamide CAS No. 1072944-35-4

4-Bromo-N-cyclopropyl-3-methoxybenzamide

Cat. No.: B1487490
CAS No.: 1072944-35-4
M. Wt: 270.12 g/mol
InChI Key: ACZUAJCGIAVKNK-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-3-methoxybenzamide is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.13 g/mol. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methoxy group attached to a benzamide core. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropyl-3-methoxybenzamide typically involves the following steps:

  • Bromination: The starting material, 3-methoxybenzamide, undergoes bromination to introduce the bromine atom at the 4-position.

  • Cyclopropylation: The brominated compound is then subjected to cyclopropylation to attach the cyclopropyl group at the nitrogen atom of the benzamide moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-cyclopropyl-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.

  • Substitution: Substitution reactions can occur at the bromine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, such as 4-bromo-N-cyclopropyl-3-methoxybenzylamine.

  • Substitution Products: Derivatives with different substituents at the bromine or methoxy positions.

Scientific Research Applications

4-Bromo-N-cyclopropyl-3-methoxybenzamide is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biological studies to investigate its effects on various cellular processes.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Bromo-N-cyclopropyl-3-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-N-cyclopropyl-3-methoxybenzamide is similar to other benzamide derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 4-Bromo-N-ethyl-3-methoxybenzamide

  • 4-Bromo-N-propyl-3-methoxybenzamide

  • 4-Bromo-N-methyl-3-methoxybenzamide

These compounds differ in the nature of the substituent attached to the nitrogen atom, which can influence their chemical properties and biological activities.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZUAJCGIAVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674710
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-35-4
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-cyclopropyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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